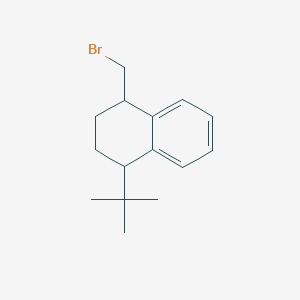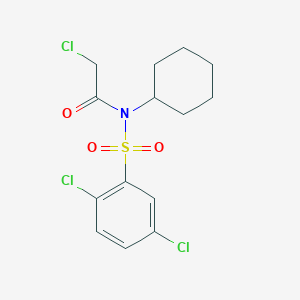
2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide is an organic compound characterized by its complex structure, which includes a cyclohexyl group, a dichlorobenzene sulfonyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the chlorination of N-cyclohexylacetamide, followed by the introduction of the 2,5-dichlorobenzene-1-sulfonyl group through a sulfonylation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing reaction times and minimizing the use of hazardous reagents to ensure safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The acetamide group can undergo hydrolysis in the presence of acids or bases, resulting in the formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives, while oxidation reactions can produce sulfonic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N,N-dicyclohexylacetamide: This compound shares a similar acetamide structure but lacks the dichlorobenzene sulfonyl group.
2-Chloro-N-cyclohexyl-5-nitrobenzamide: This compound has a nitrobenzene group instead of the dichlorobenzene sulfonyl group.
Uniqueness
2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide is unique due to the presence of both the cyclohexyl and dichlorobenzene sulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and industrial uses.
Eigenschaften
CAS-Nummer |
88522-28-5 |
|---|---|
Molekularformel |
C14H16Cl3NO3S |
Molekulargewicht |
384.7 g/mol |
IUPAC-Name |
2-chloro-N-cyclohexyl-N-(2,5-dichlorophenyl)sulfonylacetamide |
InChI |
InChI=1S/C14H16Cl3NO3S/c15-9-14(19)18(11-4-2-1-3-5-11)22(20,21)13-8-10(16)6-7-12(13)17/h6-8,11H,1-5,9H2 |
InChI-Schlüssel |
SYVHIPBYDIZICM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N(C(=O)CCl)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


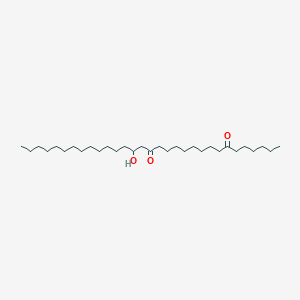
![10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14393650.png)

![4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol](/img/structure/B14393664.png)
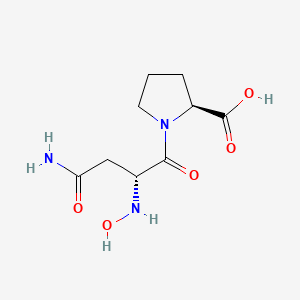

![5-Hydroxy-2',6'-dimethoxy-4'-methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393675.png)

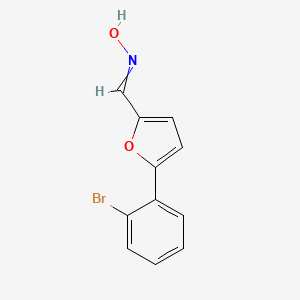

![(3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one](/img/structure/B14393689.png)
![1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14393713.png)
![6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B14393734.png)
